(1R,2R)-cyclohexa-3,5-diene-1,2-diol
(1R,2R)-cyclohexa-3,5-diene-1,2-diol
(1R,2R)-cyclohexa-3,5-diene-1,2-diol is a trans-cyclohexa-3,5-diene-1,2-diol. It is an enantiomer of a (1S,2S)-cyclohexa-3,5-diene-1,2-diol.
trans-1, 2-Dihydrobenzene-1, 2-diol, also known as arene diol or trans-(+-)-3, 5-cyclohexadiene-1, 2-diol, belongs to the class of organic compounds known as 1, 2-diols. These are polyols containing an alcohol group at two adjacent positions. trans-1, 2-Dihydrobenzene-1, 2-diol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, trans-1, 2-dihydrobenzene-1, 2-diol is primarily located in the cytoplasm.
trans-1, 2-Dihydrobenzene-1, 2-diol, also known as arene diol or trans-(+-)-3, 5-cyclohexadiene-1, 2-diol, belongs to the class of organic compounds known as 1, 2-diols. These are polyols containing an alcohol group at two adjacent positions. trans-1, 2-Dihydrobenzene-1, 2-diol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, trans-1, 2-dihydrobenzene-1, 2-diol is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
103302-38-1
VCID:
VC20811130
InChI:
InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-8H/t5-,6-/m1/s1
SMILES:
C1=CC(C(C=C1)O)O
Molecular Formula:
C6H8O2
Molecular Weight:
112.13 g/mol
(1R,2R)-cyclohexa-3,5-diene-1,2-diol
CAS No.: 103302-38-1
Cat. No.: VC20811130
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (1R,2R)-cyclohexa-3,5-diene-1,2-diol is a trans-cyclohexa-3,5-diene-1,2-diol. It is an enantiomer of a (1S,2S)-cyclohexa-3,5-diene-1,2-diol. trans-1, 2-Dihydrobenzene-1, 2-diol, also known as arene diol or trans-(+-)-3, 5-cyclohexadiene-1, 2-diol, belongs to the class of organic compounds known as 1, 2-diols. These are polyols containing an alcohol group at two adjacent positions. trans-1, 2-Dihydrobenzene-1, 2-diol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, trans-1, 2-dihydrobenzene-1, 2-diol is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 103302-38-1 |
| Molecular Formula | C6H8O2 |
| Molecular Weight | 112.13 g/mol |
| IUPAC Name | (1R,2R)-cyclohexa-3,5-diene-1,2-diol |
| Standard InChI | InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-8H/t5-,6-/m1/s1 |
| Standard InChI Key | YDRSQRPHLBEPTP-PHDIDXHHSA-N |
| Isomeric SMILES | C1=C[C@H]([C@@H](C=C1)O)O |
| SMILES | C1=CC(C(C=C1)O)O |
| Canonical SMILES | C1=CC(C(C=C1)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator